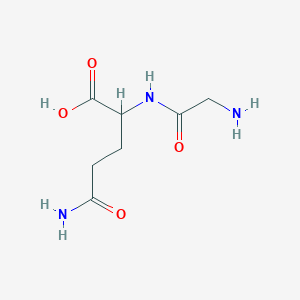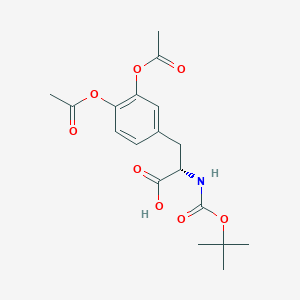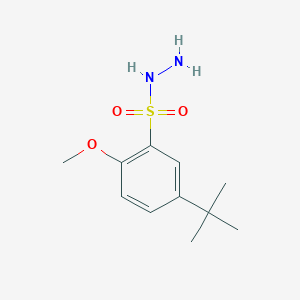
GLycyl-DL-glutamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Glycyl-DL-glutamine is a dipeptide composed of glycine and DL-glutamine. It is known for its stability and solubility, making it a valuable compound in various scientific and industrial applications. This compound is often used in research and pharmaceutical formulations due to its ability to enhance the stability of glutamine, which is otherwise unstable in aqueous solutions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of glycyl-DL-glutamine typically involves the protection of the N-terminal of glycine using Boc (tert-butoxycarbonyl) anhydride to form N-tert-butoxycarbonyl-glycine. This intermediate is then condensed with DL-glutamine using chloroformate through a mixed anhydride method. The final step involves deprotection using trifluoroacetic acid to yield crude this compound, which is then purified through recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is designed to be environmentally friendly, avoiding the use of high-toxicity solvents and minimizing waste production. The reaction conditions are optimized to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Glycyl-DL-glutamine undergoes various chemical reactions, including hydrolysis, deamidation, and enzymatic reactions. These reactions are crucial for its applications in different fields.
Common Reagents and Conditions
Hydrolysis: this compound can be hydrolyzed under acidic or basic conditions to yield glycine and DL-glutamine.
Deamidation: Enzymatic deamidation using glutaminases can convert this compound to glycyl-glutamate.
Enzymatic Reactions: Specific enzymes like glutaminases catalyze the cleavage of the gamma-amido bond in this compound, producing ammonia and glutamate.
Major Products Formed
The major products formed from these reactions include glycine, DL-glutamine, ammonia, and glutamate. These products are essential for various biochemical processes and industrial applications .
Aplicaciones Científicas De Investigación
Glycyl-DL-glutamine has a wide range of applications in scientific research:
Chemistry: Used as a stable source of glutamine in various chemical reactions and formulations.
Medicine: Used in parenteral nutrition formulations to enhance the stability and bioavailability of glutamine.
Industry: Applied in the food industry to enhance the flavor and nutritional value of food products.
Mecanismo De Acción
Glycyl-DL-glutamine exerts its effects primarily through the release of glycine and DL-glutamine upon hydrolysis. These amino acids are involved in various metabolic pathways:
Glycine: Acts as a neurotransmitter and is involved in the synthesis of proteins and other biomolecules.
DL-Glutamine: Serves as a nitrogen transporter, immune enhancer, and precursor for the synthesis of nucleotides and nucleic acids.
The molecular targets and pathways involved include the regulation of gene expression, signal transduction, and cellular defense mechanisms .
Comparación Con Compuestos Similares
Similar Compounds
Glycyl-L-glutamine: Similar in structure but contains L-glutamine instead of DL-glutamine.
Alanyl-glutamine: A dipeptide of alanine and glutamine, known for its high solubility and stability.
Glutamine: The free amino acid form, which is less stable in aqueous solutions compared to its dipeptide forms.
Uniqueness
Glycyl-DL-glutamine is unique due to its combination of glycine and DL-glutamine, providing a stable and soluble form of glutamine. This makes it particularly valuable in applications where stability and solubility are critical .
Propiedades
IUPAC Name |
5-amino-2-[(2-aminoacetyl)amino]-5-oxopentanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3O4/c8-3-6(12)10-4(7(13)14)1-2-5(9)11/h4H,1-3,8H2,(H2,9,11)(H,10,12)(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNMUAGGSDZXTHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)N)C(C(=O)O)NC(=O)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30862618 |
Source


|
| Record name | CERAPP_29232 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30862618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid |
Source


|
| Record name | Glycyl-Glutamine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0028839 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![7-ethyl-4,5-dihydro-1H-furo[2,3-g]indazole](/img/structure/B12967044.png)



![Thieno[3,2-d]pyrimidin-4(1H)-one, 2,3-dihydro-3-(4-propylphenyl)-2-thioxo-](/img/structure/B12967069.png)




![12-Bromo-2,8-dimethoxy-6h-dibenzo[c,h]chromene](/img/structure/B12967096.png)




